2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via the anrorc (addition of nucleophile, ring opening, ring closure) reaction of 3-benzoyl chromones with benzamidines . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which are structurally similar to the compound , have been used as intermediates in the synthesis of gaba b receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders .
Result of Action
Compounds with similar structures have shown antimicrobial activity against pseudomonas aeruginosa . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-ethylbenzaldehyde with 2-amino-4-methylchromen-3-one under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired chromeno-pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromeno-pyrimidine compounds .
Scientific Research Applications
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Thieno[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine: Another class of compounds with potential anticancer properties.
Properties
IUPAC Name |
2-(4-ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-13-7-9-14(10-8-13)18-21-19(23)16-11-15-6-4-5-12(2)17(15)24-20(16)22-18/h4-10H,3,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWNKPSJZVVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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